molecular formula C18H14ClN3O2S B11500088 3-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

3-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11500088
M. Wt: 371.8 g/mol
InChI Key: YEBVGDMPUBTTSZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a combination of aromatic, heterocyclic, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting with a precursor such as ethyl hydrazinecarboxylate, the thiadiazole ring can be formed through cyclization reactions involving sulfur-containing reagents.

    Attachment of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Isoindolone Core: The isoindolone core can be synthesized through intramolecular cyclization reactions, often involving amide or imide intermediates.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
  • 3-(4-bromophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxyisoindol-1-one

InChI

InChI=1S/C18H14ClN3O2S/c1-2-15-20-21-17(25-15)22-16(23)13-5-3-4-6-14(13)18(22,24)11-7-9-12(19)10-8-11/h3-10,24H,2H2,1H3

InChI Key

YEBVGDMPUBTTSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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